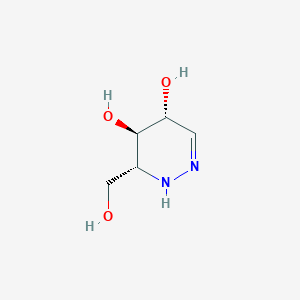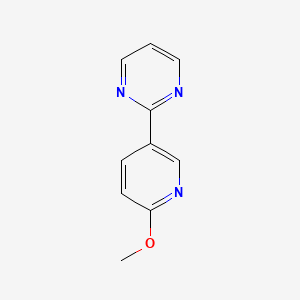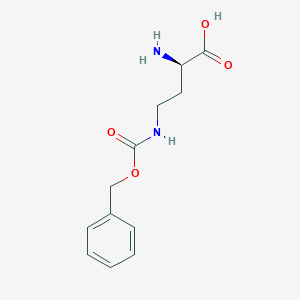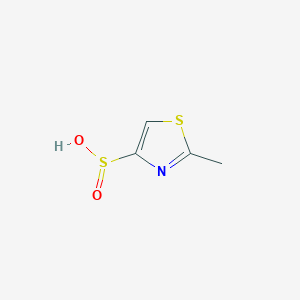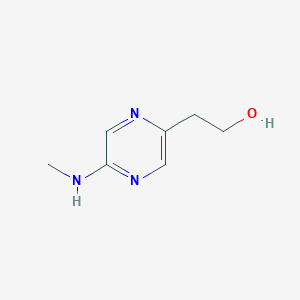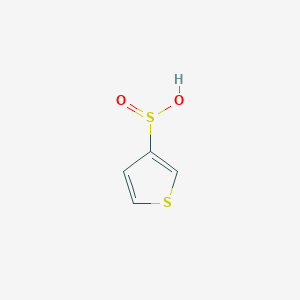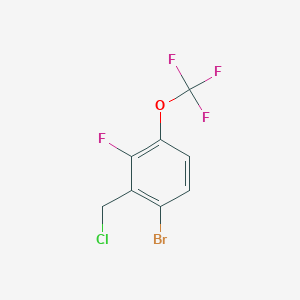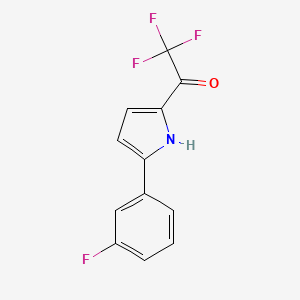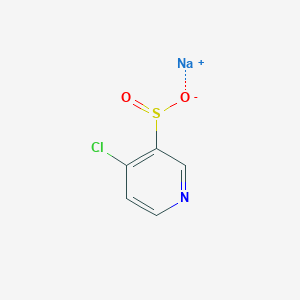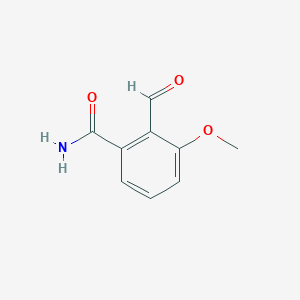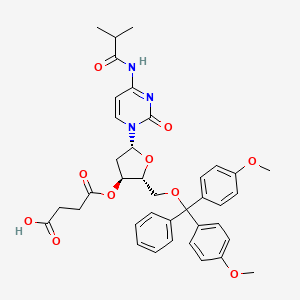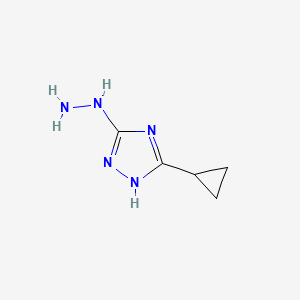
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a cyclopropyl group and a hydrazono group attached to the triazole ring gives this compound unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with a suitable triazole precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen. For example, the use of acetic acid as a solvent and a reflux temperature can facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amino-triazoles.
Scientific Research Applications
5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.
1,2,4-Triazole: Compounds with different substituents on the triazole ring.
Cyclopropyl Hydrazine: A precursor used in the synthesis of 5-Cyclopropyl-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a hydrazono group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H9N5 |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C5H9N5/c6-8-5-7-4(9-10-5)3-1-2-3/h3H,1-2,6H2,(H2,7,8,9,10) |
InChI Key |
YTZSSRFXIBDRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

